
Guanine Hydrochloride Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanine Hydrochloride Hydrate is a compound derived from guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine is a purine base, and its hydrochloride hydrate form is often used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanine Hydrochloride Hydrate can be synthesized by dissolving guanine in dilute hydrochloric acid and allowing the solution to evaporate, forming needle-shaped crystals . This method is straightforward and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, guanine and its derivatives, including this compound, are often produced from urea production wastes or by melting ammonium salts with urea . These methods are cost-effective and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Guanine Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form xanthine and uric acid.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Xanthine, uric acid.
Reduction: Dihydroguanine.
Substitution: Various substituted guanine derivatives.
Aplicaciones Científicas De Investigación
Guanine Hydrochloride Hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Guanine Hydrochloride Hydrate involves its interaction with nucleic acids. Guanine is a key component of DNA and RNA, and its derivatives can influence the structure and function of these molecules. For example, guanine can form hydrogen bonds with cytosine, playing a crucial role in the stability of the DNA double helix .
Propiedades
Fórmula molecular |
C5H8ClN5O2 |
|---|---|
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
2-amino-1,7-dihydropurin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C5H5N5O.ClH.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;/h1H,(H4,6,7,8,9,10,11);1H;1H2 |
Clave InChI |
RXLQFFCJFDDUET-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=N2)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


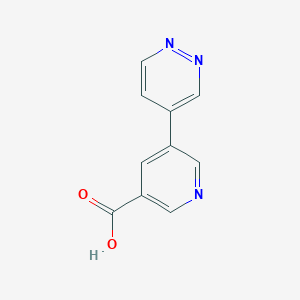



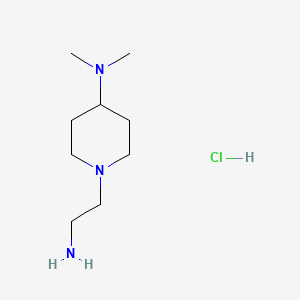

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)
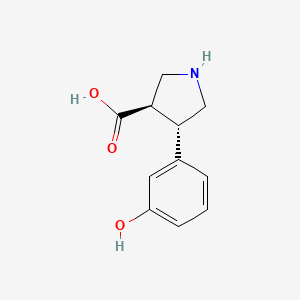

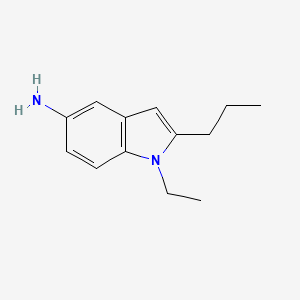
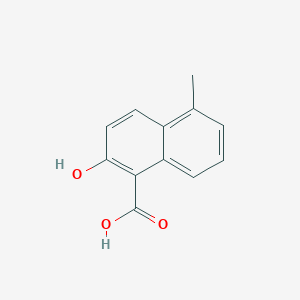
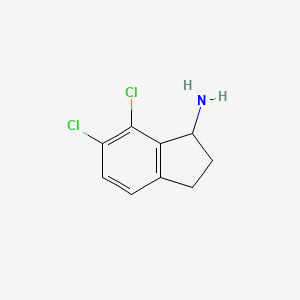
![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

